1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea
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Overview
Description
1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a thiophene ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea typically involves multiple steps:
Formation of the Furan and Thiophene Rings: The furan and thiophene rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The furan and thiophene rings are then coupled to form the 5-(furan-2-yl)thiophen-2-yl moiety. This can be achieved through various coupling reactions such as Suzuki or Stille coupling.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or a similar reagent.
Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate with an isocyanate or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Cyclization: Catalysts and specific reaction conditions to promote ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study various biological processes and pathways, particularly those involving its functional groups.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: In organic electronics, the compound’s optoelectronic properties are crucial. It may participate in charge transport and light emission processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-5-furan-2-yl-1H-tetrazole: This compound shares the chlorophenyl and furan moieties but differs in the presence of a tetrazole ring.
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound contains a furan ring and an oxadiazole ring, showing some structural similarity.
Uniqueness
1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-11-4-1-2-5-12(11)20-17(22)19-10-13(21)15-7-8-16(24-15)14-6-3-9-23-14/h1-9,13,21H,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRSTKGZYSBLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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